molecular formula C15H14BrNO2 B7519104 2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide

Cat. No.: B7519104
M. Wt: 320.18 g/mol
InChI Key: AIXQDIWHYQJETK-UHFFFAOYSA-N
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Description

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide is an organic compound that features a brominated naphthalene ring and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated to form 6-bromonaphthalene.

    Formation of Naphthoxy Intermediate: The brominated naphthalene is then reacted with an appropriate reagent to form the naphthoxy intermediate.

    Cyclopropylacetamide Formation: The naphthoxy intermediate is then coupled with cyclopropylacetamide under suitable reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the brominated naphthalene ring.

    Substitution: The bromine atom on the naphthalene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and cyclopropylacetamide moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one

Uniqueness

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide is unique due to the presence of both a brominated naphthalene ring and a cyclopropylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-12-3-1-11-8-14(6-2-10(11)7-12)19-9-15(18)17-13-4-5-13/h1-3,6-8,13H,4-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQDIWHYQJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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